3-Iodo-2,4,5-trimethylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

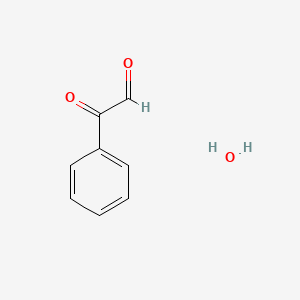

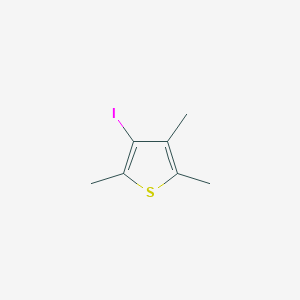

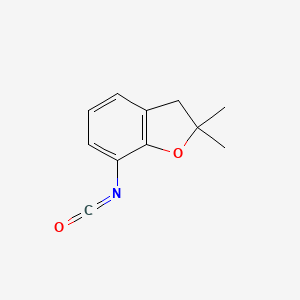

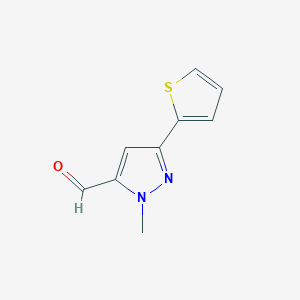

3-Iodo-2,4,5-trimethylthiophene is an organic compound with the CAS Number: 60813-84-5 . It has a molecular weight of 253.13 and a molecular formula of C7H9IS .

Molecular Structure Analysis

The molecular structure of 3-Iodo-2,4,5-trimethylthiophene is represented by the formula C7H9IS . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, one iodine atom, and one sulfur atom.Physical And Chemical Properties Analysis

3-Iodo-2,4,5-trimethylthiophene is a liquid at 20°C . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to light, air, and heat .Aplicaciones Científicas De Investigación

Synthesis and Polymer Development

- Polymer Synthesis : A study by Guillerez and Bidan (1998) discusses a synthesis process leading to a highly regioregular poly(3-octylthiophene) (POT), using a stable polymerizable precursor derived from 3-octylthiophene, which includes an iodo derivative (Guillerez & Bidan, 1998).

Photophysics and Photochemistry

- Photophysical Studies : The photoinduced substitution reaction in halothiophenes, including 2-iodo-5-nitrothiophene and others, was investigated by Latterini et al. (2001), focusing on quantum yields and transient species characterization (Latterini, Elisei, Aloisi, & D’Auria, 2001).

- Photophysics of Halogen-Substituted Compounds : Nag and Jenks (2004) explored the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, a study relevant to understanding the behavior of similar iodo-substituted compounds (Nag & Jenks, 2004).

Conductive Materials and Electronics

- Conductive Polymers : Research by Patra et al. (2014) on poly(3,4-ethylenedioxyselenophene) and its derivatives highlights the potential of similar thiophene-based polymers in electronic materials (Patra, Bendikov, & Chand, 2014).

Organic Synthesis and Chemistry

- Organic Synthesis Applications : Yanagisawa et al. (2009) established a protocol for the synthesis of tetraarylthiophenes, indicating the potential relevance of 3-Iodo-2,4,5-trimethylthiophene in the synthesis of complex organic molecules (Yanagisawa, Ueda, Sekizawa, & Itami, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3-iodo-2,4,5-trimethylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IS/c1-4-5(2)9-6(3)7(4)8/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPOBSHIONYIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1I)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483836 |

Source

|

| Record name | 3-Iodo-2,4,5-trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2,4,5-trimethylthiophene | |

CAS RN |

60813-84-5 |

Source

|

| Record name | 3-Iodo-2,4,5-trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)